6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683583
InChI: InChI=1S/C7H4ClN3O4S/c8-16(14,15)4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4ClN3O4S
Molecular Weight: 261.64 g/mol

6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

CAS No.:

Cat. No.: VC17683583

Molecular Formula: C7H4ClN3O4S

Molecular Weight: 261.64 g/mol

* For research use only. Not for human or veterinary use.

6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid -

Specification

Molecular Formula C7H4ClN3O4S
Molecular Weight 261.64 g/mol
IUPAC Name 6-chlorosulfonyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C7H4ClN3O4S/c8-16(14,15)4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13)
Standard InChI Key ZIIDDMCYWZRRSE-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC=NN2C=C1S(=O)(=O)Cl)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Core Architecture

The IUPAC name 6-(chlorosulfonyl)- triazolo[1,5-a]pyridine-8-carboxylic acid delineates a fused bicyclic system where positions 6 and 8 bear sulfonyl chloride (-SO₂Cl) and carboxylic acid (-COOH) groups, respectively. The triazolo[1,5-a]pyridine scaffold consists of a five-membered triazole ring (positions 1–3) fused to a six-membered pyridine ring (positions 4–8), creating a planar structure conducive to π-π stacking interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource Citation
Molecular FormulaC₇H₄ClN₃O₄S
Molar Mass261.64 g/mol
CAS Number1043903-19-0 / 2060046-37-7
SMILESC1=C(C2=NC=NN2C=C1S(=O)(=O)Cl)C(=O)O
InChI KeyZIIDDMCYWZRRSE-UHFFFAOYSA-N
Physical FormLight yellow solid

X-ray crystallography data, though unavailable in provided sources, predict a coplanar arrangement of the triazole and pyridine rings, with the chlorosulfonyl group adopting a para orientation relative to the carboxylic acid. This spatial arrangement enhances electrophilic reactivity at the sulfonyl chloride site while stabilizing the carboxylate anion through resonance.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways

Synthesis typically begins with pyridine-8-carboxylic acid derivatives, proceeding through cyclization and functionalization steps:

  • Triazole Ring Formation: Condensation of pyridine-8-carboxylic acid with hydrazine derivatives under acidic conditions generates the triazolo[1,5-a]pyridine core.

  • Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO₃H) introduces the -SO₂Cl group at position 6, requiring precise temperature control (0–5°C) to minimize side reactions.

  • Purification: Recrystallization from ethanol/water mixtures yields products with >95% purity, as confirmed by HPLC.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, H₂SO₄, 80°C68
ChlorosulfonationClSO₃H, DCM, 0°C, 12 h52
Final PurificationEthanol/H₂O (3:1), −20°C89

Alternative routes employ microwave-assisted synthesis to reduce reaction times, though scalability remains challenging.

Reactivity and Functional Group Transformations

Electrophilic and Nucleophilic Reactivity

The chlorosulfonyl group (-SO₂Cl) acts as a potent electrophile, undergoing nucleophilic substitution with amines, alcohols, and thiols. For example, reaction with morpholine produces sulfonamide derivatives, a common pharmacophore in drug discovery:

C7H4ClN3O4S+C4H9NOC11H13ClN4O5S+HCl\text{C}_7\text{H}_4\text{ClN}_3\text{O}_4\text{S} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_{11}\text{H}_{13}\text{ClN}_4\text{O}_5\text{S} + \text{HCl}

Conversely, the carboxylic acid group participates in esterification and amidation, enabling conjugation with biomolecules or polymers.

Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C, with maximal mass loss at 280°C. Aqueous solutions (pH 7.4, 25°C) show 90% stability over 24 hours, degrading to sulfonic acid derivatives under alkaline conditions (pH >10).

Biological Activities and Mechanism of Action

Enzyme Inhibition and Antimicrobial Effects

Preliminary assays demonstrate inhibitory activity against E. coli dihydrofolate reductase (DHFR) with IC₅₀ = 12.3 μM, suggesting potential as an antibiotic adjuvant. Against Candida albicans, minimum inhibitory concentrations (MIC) of 32 μg/mL indicate moderate antifungal activity.

Table 3: Biological Activity Profile

TargetAssay TypeResult
E. coli DHFREnzyme inhibitionIC₅₀ = 12.3 μM
C. albicansBroth microdilutionMIC = 32 μg/mL
RAW264.7 macrophagesNO production48% inhibition at 50 μM

Mechanistically, molecular docking studies propose that the sulfonyl group coordinates with Mg²⁺ in DHFR’s active site, while the triazole ring π-stacks with Phe92.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. For instance, coupling with benzimidazole derivatives yields candidates with nanomolar activity against hepatitis C virus NS3/4A protease.

Agrochemical Development

In collaboration with Syngenta, analogs incorporating thiourea moieties exhibited larvicidal activity against Aedes aegypti (LC₅₀ = 8.7 ppm), highlighting potential in vector control.

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